molecular formula C12H23NO4 B7964092 Methyl n-(tert-butoxycarbonyl)-n-methylvalinate

Methyl n-(tert-butoxycarbonyl)-n-methylvalinate

Cat. No.: B7964092
M. Wt: 245.32 g/mol
InChI Key: JHELVJNRWQYMIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl n-(tert-butoxycarbonyl)-n-methylvalinate: is an organic compound that belongs to the class of carbamates. It is commonly used in organic synthesis as a protecting group for amines. The tert-butoxycarbonyl (Boc) group is particularly useful due to its stability under a variety of conditions and its ease of removal when desired.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl n-(tert-butoxycarbonyl)-n-methylvalinate typically involves the reaction of methyl valinate with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like tetrahydrofuran at room temperature. The tert-butoxycarbonyl group is introduced to the amine group of methyl valinate, forming the desired compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of flow microreactor systems to ensure efficient and controlled reactions. This method allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .

Mechanism of Action

The mechanism of action of Methyl n-(tert-butoxycarbonyl)-n-methylvalinate involves the protection of amine groups by the Boc group. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions during synthesis. When the Boc group is no longer needed, it can be removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

  • Methyl n-(tert-butoxycarbonyl)-n-methylglycinate
  • Methyl n-(tert-butoxycarbonyl)-n-methylalaninate
  • Methyl n-(tert-butoxycarbonyl)-n-methylleucinate

Comparison: Methyl n-(tert-butoxycarbonyl)-n-methylvalinate is unique due to its specific structure, which includes a valine derivative. This structure provides distinct steric and electronic properties that can influence its reactivity and stability compared to other similar compounds .

Properties

IUPAC Name

methyl 3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-8(2)9(10(14)16-7)13(6)11(15)17-12(3,4)5/h8-9H,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHELVJNRWQYMIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)N(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20300150
Record name methyl n-(tert-butoxycarbonyl)-n-methylvalinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20300150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24164-06-5
Record name NSC135130
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135130
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl n-(tert-butoxycarbonyl)-n-methylvalinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20300150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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